cIAP1 ligand 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cIAP1 ligand 4 is a ligand for E3 ligase that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is part of the cellular inhibitor of apoptosis protein 1 (cIAP1) family, which plays a crucial role in regulating apoptosis and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 ligand 4 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but typically involves the formation of a core structure followed by functionalization to introduce the desired ligand properties .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure efficiency, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

cIAP1 ligand 4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

cIAP1 ligand 4 has several scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

Biology: Studied for its role in regulating apoptosis and other cellular processes.

Industry: Used in the development of new therapeutic agents and research tools

Mechanism of Action

cIAP1 ligand 4 exerts its effects through its interaction with the E3 ligase activity of cIAP1. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the NF-κB signaling pathway and other apoptosis-related pathways .

Comparison with Similar Compounds

Similar Compounds

XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family with similar functions.

cIAP2 (cellular inhibitor of apoptosis protein 2): Paralogous to cIAP1 and shares many functional similarities.

ML-IAP (Melanoma inhibitor of apoptosis protein): Involved in similar cellular processes

Uniqueness

cIAP1 ligand 4 is unique due to its specific interaction with cIAP1, which allows for targeted degradation of proteins through the ubiquitin-proteasome system. This specificity makes it a valuable tool in both research and therapeutic applications .

Biological Activity

cIAP1 (cellular Inhibitor of Apoptosis Protein 1) is a crucial regulator of apoptosis and cell survival, particularly in cancer biology. Ligand 4, a selective inhibitor of cIAP1, has garnered attention for its potential therapeutic applications in oncology. This article reviews the biological activity of cIAP1 ligand 4, including its mechanisms of action, cellular effects, and implications in cancer treatment.

cIAP1 functions primarily as an E3 ubiquitin ligase that modulates apoptotic signaling pathways. It inhibits apoptosis by promoting the degradation of pro-apoptotic factors and enhancing the survival signals mediated by NF-κB pathways. Ligand 4 acts by selectively targeting cIAP1 for degradation, thereby disrupting its anti-apoptotic functions.

Key Mechanisms:

- Ubiquitination of RIP1 : cIAP1 facilitates the polyubiquitination of RIP1, preventing its pro-apoptotic activity. The degradation of cIAP1 by ligand 4 leads to increased RIP1 activity, promoting apoptosis in certain cellular contexts .

- Interaction with CRABPs : Studies indicate that ligand 4 induces the formation of complexes with cellular retinoic acid-binding proteins (CRABPs), leading to their proteasomal degradation. This interaction is vital for inhibiting tumor migration and proliferation .

Biological Activity and Effects

The biological activity of this compound has been evaluated in various cancer cell lines, highlighting its potential as a therapeutic agent.

In Vitro Studies

- Neuroblastoma Cells : In IMR-32 neuroblastoma cells, treatment with ligand 4 resulted in reduced levels of CRABP-II and inhibited cell migration. This suggests its utility in targeting metastasis through CRABP modulation .

- Gallbladder Cancer (GBC) : Knockdown studies showed that silencing cIAP1 enhanced GBC cell sensitivity to TNF-α-induced apoptosis. Ligand 4 treatment led to decreased cell viability and proliferation rates, indicating its potential as a pro-apoptotic agent in GBC therapy .

Data Summary

| Study Focus | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| CRABP Interaction | Neuroblastoma IMR-32 | Ligand 4 | Reduced CRABP-II levels; inhibited migration |

| GBC Sensitivity | GBC Cell Lines | cIAP1 Knockdown | Increased apoptosis sensitivity to TNF-α |

| TRAIL Resistance | Liver Cancer Cells | TRAIL + Ligand 4 | Enhanced TRAIL-induced apoptosis via cIAP1 degradation |

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving liver cancer cells, co-treatment with ligand 4 and TRAIL significantly increased apoptotic responses compared to TRAIL alone. This suggests that ligand 4 can sensitize resistant cancer cells to TRAIL therapy by reducing cIAP1 levels .

- Case Study 2 : Research on GBC indicated that ligand 4 treatment led to marked reductions in cell proliferation and migration rates. The study emphasized the importance of cIAP1 in maintaining tumorigenic properties and highlighted ligand 4's role in reversing these effects .

Q & A

Basic Research Questions

Q. What is the role of cIAP1 ligand 4 in targeted protein degradation?

this compound functions as a bifunctional molecule in proteolysis-targeting chimeras (PROTACs) or SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). It recruits the E3 ubiquitin ligase cIAP1 to ubiquitinate and degrade specific target proteins via the proteasome. Structural analysis reveals it combines a cIAP1-binding motif (e.g., methyl-bestatin derivative) with a linker and target protein ligand . To validate its role, researchers should use co-immunoprecipitation assays to confirm ternary complex formation and immunoblotting to monitor target protein degradation kinetics .

Q. What structural components define this compound’s activity?

this compound consists of three domains:

- cIAP1-binding moiety : Often derived from methyl-bestatin (MeBS), which activates cIAP1’s E3 ligase activity.

- Linker : Polyethylene glycol (PEG)-based or alkyl chains that optimize spatial flexibility and binding efficiency.

- Target protein ligand : A small molecule (e.g., kinase inhibitor) specific to the protein of interest. Critical parameters include linker length (8–12 atoms), solubility, and stability in cellular assays. Computational modeling (e.g., molecular docking) is recommended to optimize linker design .

Q. Which assays are standard for validating cIAP1-ligand 4 interactions?

The HTRF cIAP1 BIR3 Binding Kit is widely used to quantify ligand binding. Key steps:

- Incubate GST-tagged cIAP1 BIR3 domain with ligand 4 and a competing fluorescent tracer (e.g., LCL161-Red).

- Measure FRET signal reduction via terbium-donor and d2-acceptor pairs.

- Calculate IC50 values using dose-response curves (4-parameter logistic model). Validate specificity using cIAP1-knockout cell lines or competitive inhibitors (e.g., GDC-0152) .

Advanced Research Questions

Q. How can experimental design address contradictions in cIAP1-mediated degradation pathways?

cIAP1 degradation mechanisms vary by stimulus:

- Proteasomal degradation : Induced by ligand 4 via ubiquitination .

- Lysosomal degradation : Triggered by TNFSF ligands like TWEAK, independent of cIAP1’s RING domain . To resolve discrepancies:

- Use cell treatment controls : Compare proteasome inhibitors (MG-132) vs. lysosome inhibitors (chloroquine).

- Mutagenesis: Test RING domain mutants (e.g., H588A) to isolate E3 ligase-dependent effects .

Q. What methodological considerations optimize PROTAC design using this compound?

- Linker optimization : Screen PEG-based vs. alkyl linkers for solubility and steric compatibility.

- Ternary complex stability : Use surface plasmon resonance (SPR) or NanoBRET to assess binding kinetics.

- Cell permeability : Perform logP assays and evaluate cytotoxicity in primary vs. immortalized cells.

- Off-target effects : Combine RNA-seq with proteome-wide ubiquitination profiling (e.g., Ubiquitin remnant motif analysis) .

Q. How should researchers handle co-degradation of cIAP1 and target proteins?

cIAP1 auto-ubiquitination often occurs during target degradation. Mitigation strategies:

- Dose titration : Use sub-stoichiometric concentrations of ligand 4 to minimize cIAP1 depletion.

- Time-course assays : Monitor cIAP1 recovery post-treatment (half-life ~5 hours).

- Rescue experiments : Overexpress cIAP1 mutants resistant to degradation (e.g., ΔRING) .

Q. What statistical approaches are critical for analyzing degradation efficacy?

- Densitometry : Quantify immunoblot bands using ImageJ with TRAF2 or β-actin normalization .

- Dose-response modeling : Fit degradation data to a sigmoidal curve (GraphPad Prism) to calculate DC50 values.

- Replicate consistency : Use ≥3 biological replicates and report variability as mean ± SD .

Q. How does cell line selection impact this compound experiments?

- cIAP1 expression levels : Screen via qPCR (primers targeting BIRC2) or flow cytometry (anti-cIAP1 antibodies).

- Disease relevance : Use K562 (CML) or HepG2 (hepatocellular carcinoma) for oncology studies .

- CRISPR/Cas9 validation : Confirm target dependency using cIAP1-knockout lines .

Q. What are the limitations of in vitro assays for predicting in vivo efficacy?

- Microenvironment factors : Test ligand 4 in 3D spheroids or co-cultures with stromal cells.

- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding.

- Toxicity : Use zebrafish or murine models to evaluate off-target effects on innate immunity .

Q. How can researchers address competition with endogenous E3 ligases?

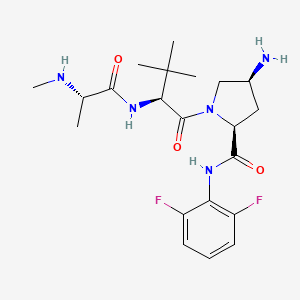

Properties

Molecular Formula |

C21H31F2N5O3 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2S,4S)-4-amino-N-(2,6-difluorophenyl)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1 |

InChI Key |

QESAPZFIIYNQSO-WXRXAMBDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |

Canonical SMILES |

CC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.